Cas no 2229665-83-0 (6-(furan-2-yl)-5-methylhex-5-en-1-amine)

6-(furan-2-yl)-5-methylhex-5-en-1-amine 化学的及び物理的性質
名前と識別子
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- 6-(furan-2-yl)-5-methylhex-5-en-1-amine
- 2229665-83-0
- EN300-1801492
-
- インチ: 1S/C11H17NO/c1-10(5-2-3-7-12)9-11-6-4-8-13-11/h4,6,8-9H,2-3,5,7,12H2,1H3/b10-9-
- InChIKey: USMZZPWIYHYNJC-KTKRTIGZSA-N
- ほほえんだ: O1C=CC=C1/C=C(/C)\CCCCN
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.2Ų
6-(furan-2-yl)-5-methylhex-5-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1801492-0.5g |
6-(furan-2-yl)-5-methylhex-5-en-1-amine |
2229665-83-0 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1801492-10.0g |
6-(furan-2-yl)-5-methylhex-5-en-1-amine |
2229665-83-0 | 10g |
$5652.0 | 2023-05-26 | ||
Enamine | EN300-1801492-2.5g |
6-(furan-2-yl)-5-methylhex-5-en-1-amine |
2229665-83-0 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1801492-0.1g |
6-(furan-2-yl)-5-methylhex-5-en-1-amine |
2229665-83-0 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1801492-10g |
6-(furan-2-yl)-5-methylhex-5-en-1-amine |
2229665-83-0 | 10g |
$5652.0 | 2023-09-19 | ||
Enamine | EN300-1801492-1g |
6-(furan-2-yl)-5-methylhex-5-en-1-amine |
2229665-83-0 | 1g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1801492-0.05g |
6-(furan-2-yl)-5-methylhex-5-en-1-amine |
2229665-83-0 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1801492-0.25g |
6-(furan-2-yl)-5-methylhex-5-en-1-amine |
2229665-83-0 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1801492-1.0g |
6-(furan-2-yl)-5-methylhex-5-en-1-amine |
2229665-83-0 | 1g |
$1315.0 | 2023-05-26 | ||
Enamine | EN300-1801492-5g |
6-(furan-2-yl)-5-methylhex-5-en-1-amine |
2229665-83-0 | 5g |
$3812.0 | 2023-09-19 |
6-(furan-2-yl)-5-methylhex-5-en-1-amine 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
6-(furan-2-yl)-5-methylhex-5-en-1-amineに関する追加情報
6-(Furan-2-yl)-5-methylhex-5-en-1-amine: A Comprehensive Overview
The compound 6-(furan-2-yl)-5-methylhex-5-en-1-amine (CAS No. 2229665-83-0) is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its furan ring, methyl group, and enamine functionality, which contribute to its versatile reactivity and selectivity in different chemical environments. Recent studies have highlighted its role in drug discovery, catalytic processes, and material science, making it a focal point for researchers worldwide.
Furan, a five-membered heterocyclic compound with one oxygen atom, is a key structural component of this molecule. The presence of the furan ring introduces aromaticity and enhances the compound's stability. Additionally, the methyl group at the 5-position of the hexenamine backbone adds steric bulk, influencing the molecule's conformation and reactivity. The enamine functionality further enhances its ability to participate in various chemical transformations, such as Michael additions and cycloadditions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-(furan-2-yl)-5-methylhex-5-en-1-amine through methods such as organocatalytic processes and transition-metal-catalyzed reactions. These methods not only improve yield but also allow for greater control over stereochemistry, which is crucial for applications in drug design. For instance, researchers have utilized this compound as a chiral ligand in asymmetric catalysis, demonstrating its ability to induce high enantioselectivity in various reactions.
In the field of pharmacology, 6-(furan-2-yl)-5-methylhex-5-en-1-amine has shown promise as a lead compound for developing bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug discovery programs targeting diseases like cancer and neurodegenerative disorders. Recent studies have explored its potential as an inhibitor of key enzymes involved in cellular signaling pathways, highlighting its therapeutic potential.
Beyond pharmaceutical applications, this compound has also found utility in material science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Researchers have investigated its role as a building block for constructing advanced materials with tailored optical and electronic properties, paving the way for innovative applications in next-generation technologies.
The growing interest in 6-(furan-2-yl)-5-methylhex-5-en-1-amines can be attributed to its versatility and compatibility with modern synthetic techniques. Its ability to undergo a wide range of chemical transformations while maintaining structural integrity makes it an invaluable tool for chemists across diverse disciplines. As research continues to uncover new applications and mechanisms involving this compound, its significance in both academic and industrial settings is expected to grow further.
In conclusion, 6-(furan-2-yll)-5-methylhexenamine stands out as a multifaceted compound with immense potential across various fields. Its unique structure, combined with cutting-edge synthetic methodologies and emerging applications, positions it as a key player in advancing scientific research and technological innovation.
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